Cas no 19935-76-3 (1-bromo-3-(1-chloroethyl)benzene)

1-bromo-3-(1-chloroethyl)benzene structure
19935-76-3 structure
商品名:1-bromo-3-(1-chloroethyl)benzene
CAS番号:19935-76-3
MF:C8H8BrCl
メガワット:219.506120681763
CID:1393192
PubChem ID:20361923

1-bromo-3-(1-chloroethyl)benzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-bromo-3-(1-chloroethyl)-
    • 1-bromo-3-(1-chloroethyl)benzene
    • EN300-103418
    • G52685
    • 19935-76-3
    • DTXSID30606059
    • SCHEMBL11633922
    • インチ: InChI=1S/C8H8BrCl/c1-6(10)7-3-2-4-8(9)5-7/h2-6H,1H3
    • InChIKey: OGXGNMHKGZFHMD-UHFFFAOYSA-N
    • ほほえんだ: CC(C1=CC(=CC=C1)Br)Cl

計算された属性

  • せいみつぶんしりょう: 217.94979g/mol
  • どういたいしつりょう: 217.94979g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 0
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 105
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 0Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.4

1-bromo-3-(1-chloroethyl)benzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-103418-2.5g
1-bromo-3-(1-chloroethyl)benzene
19935-76-3 95%
2.5g
$1034.0 2023-10-28
Enamine
EN300-103418-0.5g
1-bromo-3-(1-chloroethyl)benzene
19935-76-3 95%
0.5g
$407.0 2023-10-28
Enamine
EN300-103418-5g
1-bromo-3-(1-chloroethyl)benzene
19935-76-3 95%
5g
$1530.0 2023-10-28
A2B Chem LLC
AB08773-2.5g
Benzene, 1-bromo-3-(1-chloroethyl)-
19935-76-3 95%
2.5g
$1124.00 2024-04-20
1PlusChem
1P002CJP-5g
Benzene, 1-bromo-3-(1-chloroethyl)-
19935-76-3 95%
5g
$1953.00 2023-12-19
A2B Chem LLC
AB08773-50mg
Benzene, 1-bromo-3-(1-chloroethyl)-
19935-76-3 95%
50mg
$142.00 2024-04-20
A2B Chem LLC
AB08773-250mg
Benzene, 1-bromo-3-(1-chloroethyl)-
19935-76-3 95%
250mg
$263.00 2024-04-20
1PlusChem
1P002CJP-2.5g
Benzene, 1-bromo-3-(1-chloroethyl)-
19935-76-3 95%
2.5g
$1340.00 2023-12-19
Aaron
AR002CS1-5g
Benzene, 1-bromo-3-(1-chloroethyl)-
19935-76-3 95%
5g
$2129.00 2023-12-14
Enamine
EN300-103418-1.0g
1-bromo-3-(1-chloroethyl)benzene
19935-76-3 95%
1g
$528.0 2023-06-10

1-bromo-3-(1-chloroethyl)benzene 関連文献

1-bromo-3-(1-chloroethyl)benzeneに関する追加情報

Professional Introduction to 1-bromo-3-(1-chloroethyl)benzene (CAS No. 19935-76-3)

1-bromo-3-(1-chloroethyl)benzene, identified by its CAS number 19935-76-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This aromatic brominated derivative features a unique structural configuration that makes it a valuable intermediate in the synthesis of various pharmacologically active molecules. The presence of both bromine and chloroethyl substituents on a benzene ring endows this compound with distinct reactivity patterns, which are exploited in multiple synthetic pathways.

The compound's molecular structure, characterized by a bromine atom at the 1-position and a 1-chloroethyl group at the 3-position of the benzene ring, contributes to its versatility in chemical transformations. Such structural motifs are frequently employed in medicinal chemistry to develop novel therapeutic agents. The bromine atom serves as a versatile handle for further functionalization via cross-coupling reactions, while the chloroethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of diverse side chains.

In recent years, 1-bromo-3-(1-chloroethyl)benzene has garnered attention in the development of targeted cancer therapies. Researchers have leveraged its reactivity to construct complex molecules that exhibit inhibitory effects on specific enzymes overexpressed in tumor cells. For instance, studies have demonstrated its utility in generating proteasome inhibitors, which are critical in managing certain types of blood cancers. The ability to modify the compound's structure has enabled chemists to fine-tune its pharmacokinetic properties, enhancing its potential as an anticancer agent.

The pharmaceutical industry has also explored this compound as a precursor in the synthesis of antimicrobial agents. The combination of bromine and chloroethyl groups facilitates the creation of molecules with broad-spectrum activity against resistant bacterial strains. Recent advancements in medicinal chemistry have highlighted its role in developing novel quinolone analogs, which exhibit improved efficacy and reduced side effects compared to traditional antibiotics. These findings underscore the importance of 1-bromo-3-(1-chloroethyl)benzene in addressing emerging challenges in antimicrobial therapy.

From a synthetic chemistry perspective, CAS No. 19935-76-3 serves as a building block for constructing more complex heterocyclic compounds. Its reactivity allows for the introduction of nitrogen-containing moieties through cyclization reactions, yielding scaffolds that mimic natural products with potent biological activities. Such heterocycles are integral to modern drug discovery efforts, as they often form the core structure of bioactive molecules. The compound's ability to undergo selective functionalization makes it an indispensable tool in synthetic organic chemistry.

The environmental impact and safety considerations of working with 1-bromo-3-(1-chloroethyl)benzene are also critical aspects of its application. While it is not classified as a hazardous material under standard regulatory frameworks, proper handling procedures must be followed to ensure worker safety and minimize environmental exposure. Researchers employing this compound in their studies adhere to stringent protocols to prevent unintended consequences during synthesis and purification processes.

The future prospects of this compound remain promising as new methodologies emerge in synthetic and medicinal chemistry. Innovations such as transition-metal-catalyzed cross-coupling reactions and flow chemistry are expanding the toolkit available for modifying 1-bromo-3-(1-chloroethyl)benzene, enabling more efficient and scalable production of derivatives with tailored properties. These advancements are expected to drive further exploration of its applications in drug development and material science.

In conclusion, 1-bromo-3-(1-chloroethyl)benzene (CAS No. 19935-76-3) is a multifaceted compound with significant implications in pharmaceutical research and industrial applications. Its unique structural features and reactivity make it a valuable intermediate for synthesizing biologically active molecules, particularly those targeting cancer and antimicrobial resistance. As chemical science progresses, this compound will continue to play a pivotal role in shaping the next generation of therapeutic agents and advanced materials.

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